2-Isopropoxy-3-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

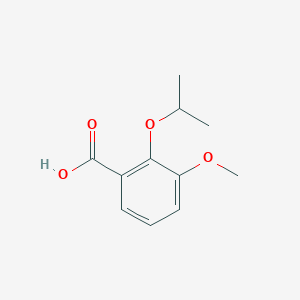

2-Isopropoxy-3-methoxybenzoic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of an isopropoxy group and a methoxy group attached to a benzoic acid core. This compound is used primarily in scientific research and has applications in various fields such as

Biologische Aktivität

2-Isopropoxy-3-methoxybenzoic acid (CAS No. 85686-10-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a methoxy group (-OCH₃) and an isopropoxy group (-OCH(CH₃)₂) attached to a benzoic acid framework, which is believed to contribute to its biological properties.

Antimicrobial Properties

Research has indicated that benzoic acid derivatives, including this compound, exhibit antimicrobial activity. A study reported that derivatives of benzoic acid can inhibit the growth of various microorganisms, suggesting potential applications in treating infections .

Anticancer Activity

In vitro studies have shown that compounds similar to this compound possess cytotoxic effects against cancer cell lines. For instance, derivatives have been evaluated for their ability to induce apoptosis in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, demonstrating significant growth inhibition at specific concentrations .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hep-G2 | 15.1 |

| This compound | A2058 | 18.6 |

| Compound 1 | Hep-G2 | 17.4 |

| Compound 2 | A2058 | 20.7 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and cell proliferation.

- Protein Degradation Pathways : Research indicates that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome system and autophagy-lysosome pathway, which are crucial for protein degradation and cellular homeostasis .

- Enzyme Inhibition : The compound may also act as an inhibitor of key enzymes involved in metabolic processes, potentially leading to altered cellular responses in cancer cells .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antimicrobial Activity : A comparative analysis revealed that certain benzoic acid derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

- Cytotoxicity Evaluation : In a detailed evaluation, researchers assessed the cytotoxic effects of various benzoic acid derivatives on cancer cell lines. The results indicated that some compounds exhibited potent anticancer properties with low IC50 values, suggesting their viability as drug candidates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

2-Isopropoxy-3-methoxybenzoic acid has been studied for its potential pharmacological activities. Its structure allows it to interact with biological targets effectively. For instance, derivatives of benzoic acids have been explored for their ability to inhibit enzymes involved in inflammatory processes.

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. This is crucial for developing treatments for conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : Some studies suggest that benzoic acid derivatives exhibit antimicrobial properties against various pathogens. This opens avenues for using this compound in pharmaceutical formulations aimed at treating infections .

Agricultural Applications

Herbicide Development

The compound's structural characteristics make it a candidate for developing new herbicides. Research has shown that modifications of benzoic acids can lead to effective herbicides that target specific plant metabolic pathways.

- Selective Herbicides : The synthesis of herbicides based on benzoic acid derivatives allows for selective targeting of weeds without harming crops. This selectivity is vital for sustainable agriculture practices .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties.

- Polymeric Materials : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that such modifications lead to materials suitable for high-performance applications .

Table 1: Summary of Applications

| Application Area | Potential Uses | Relevant Studies |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, Antimicrobial | , |

| Agriculture | Herbicide development | |

| Material Science | Polymer synthesis |

Case Studies

-

Anti-inflammatory Activity Study :

A study conducted on various benzoic acid derivatives demonstrated that modifications could enhance anti-inflammatory effects significantly. The results indicated that compounds similar to this compound showed promising activity in inhibiting cyclooxygenase enzymes involved in inflammation . -

Herbicide Efficacy Trial :

In field trials, a new herbicide formulation based on benzoic acid derivatives was tested against common agricultural weeds. Results showed a significant reduction in weed biomass while maintaining crop yield, establishing the efficacy of such compounds in agricultural applications .

Eigenschaften

IUPAC Name |

3-methoxy-2-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFABYWULDECIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.